Cas no 74252-25-8 (Indomethacin sodium hydrate)

Indomethacin sodium hydrate is a nonsteroidal anti-inflammatory drug (NSAID) derivative, commonly utilized for its potent anti-inflammatory, analgesic, and antipyretic properties. As a water-soluble sodium salt form of indomethacin, it offers improved bioavailability and faster absorption compared to the free acid form, making it suitable for intravenous or intramuscular administration in clinical settings. Its mechanism of action involves inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. This compound is particularly valuable in acute inflammatory conditions, gout, and postoperative pain management. The hydrate form ensures stability and ease of formulation, while its sodium salt enhances solubility, facilitating precise dosing in therapeutic applications.
Indomethacin sodium hydrate structure
Indomethacin sodium hydrate structure
商品名:Indomethacin sodium hydrate
CAS番号:74252-25-8
MF:C19H15NO4Cl-.Na+.3[H2O]
メガワット:433.81534
CID:570384
PubChem ID:23674731

Indomethacin sodium hydrate 化学的及び物理的性質

名前と識別子

    • 1H-Indole-3-aceticacid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, sodium salt, hydrate (1:1:3)
    • INDOMETHACIN SODIUM SALT TRIHYDRATE
    • sodium,2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate,trihydrate
    • 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, sodium salt, trihydrate
    • Indocin I.V. (TN)
    • Indometacin sodium (JAN)
    • Indomethacin sodium (USP)
    • Indomethacin sodium trihydrate
    • Na salt, tri-H2O
    • Sodium 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate, trihydrate
    • UNII-0IMX38M2GG
    • Indomethacin sodium hydrate
    • INDOMETHACIN SODIUM
    • DTXSID00225256
    • Indomethacin sodium [USAN:USP]
    • CCG-269056
    • HY-14397A
    • INDOMETACIN SODIUM HYDRATE
    • Indometacin (sodium hydrate)
    • D02110
    • CS-0089425
    • NS00076144
    • Indometacin sodium trihydrate
    • INDOMETHACIN SODIUM [VANDF]
    • sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;trihydrate
    • INDOMETHACIN SODIUM [USP MONOGRAPH]
    • INDOMETHACIN SODIUM [ORANGE BOOK]
    • INDOMETHACIN SODIUM SALT TRIHYDRATE [MI]
    • INDOMETACIN SODIUM [MART.]
    • Sodium indomethacin trihydrate
    • 0IMX38M2GG
    • 74252-25-8
    • Indometacin sodium hydrate (JAN)
    • INDOMETACIN SODIUM HYDRATE [JAN]
    • Indomethacin sodium [USAN]
    • INDOMETACIN SODIUM [JAN]
    • INDOMETACIN SODIUM [WHO-DD]
    • INDOMETACIN SODIUM TRIHYDRATE [WHO-DD]
    • Q27236830
    • s5010
    • Indomethacin (sodium hydrate)
    • Indometacin sodium
    • sodium 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate trihydrate
    • CHEMBL3989410
    • G13131
    • UHYAQBLOGVNWNT-UHFFFAOYSA-M
    • DA-74483
    • インチ: InChI=1S/C19H16ClNO4.Na.3H2O/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;;;;/h3-9H,10H2,1-2H3,(H,22,23);;3*1H2/q;+1;;;/p-1
    • InChIKey: UHYAQBLOGVNWNT-UHFFFAOYSA-M
    • ほほえんだ: CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].O.O.O.[Na+]

計算された属性

  • せいみつぶんしりょう: 357.076786
  • どういたいしつりょう: 357.076786
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 506
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 68.5

じっけんとくせい

  • ゆうかいてん: ONE FORM OF POLYMORPHIC CRYSTALS MELTS AT ABOUT 155 DEG C, THE OTHER AT ABOUT 162 DEG C
  • PSA: 99.05000
  • LogP: 2.39970

Indomethacin sodium hydrate セキュリティ情報

  • 危険物標識: A poison by ingestion.

Indomethacin sodium hydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I873676-25g
Indometacin Sodium
74252-25-8 96%
25g
¥398.00 2022-01-13
MedChemExpress
HY-14397A-500mg
Indomethacin sodium hydrate
74252-25-8 99.80%
500mg
¥350 2024-07-21
Key Organics Ltd
KS-1437-5MG
Indomethacin sodium trihydrate
74252-25-8 >97%
5mg
£42.00 2025-02-08
Aaron
AR00FG3M-5g
Indomethacin Sodium Salt Trihydrate
74252-25-8 96%
5g
$17.00 2025-02-11
Aaron
AR00FG3M-25g
Indomethacin Sodium Salt Trihydrate
74252-25-8 96%
25g
$39.00 2025-02-11
S e l l e c k ZHONG GUO
S5010-1g
Indometacin Sodium
74252-25-8 99.83%
1g
¥7944.3 2023-09-15
A2B Chem LLC
AH19606-100g
INDOMETHACIN SODIUM SALT TRIHYDRATE
74252-25-8 96%
100g
$3494.00 2024-04-19
A2B Chem LLC
AH19606-500mg
INDOMETHACIN SODIUM SALT TRIHYDRATE
74252-25-8 99%
500mg
$40.00 2023-12-30
eNovation Chemicals LLC
Y1259862-1g
INDOMETHACIN SODIUM SALT TRIHYDRATE
74252-25-8 96%
1g
$60 2024-06-06
eNovation Chemicals LLC
Y1259862-1g
INDOMETHACIN SODIUM SALT TRIHYDRATE
74252-25-8 96%
1g
$65 2025-02-22

Indomethacin sodium hydrate 関連文献

Indomethacin sodium hydrateに関する追加情報

Comprehensive Overview of Indomethacin Sodium Hydrate (CAS No. 74252-25-8): Properties, Applications, and Research Insights

Indomethacin sodium hydrate (CAS No. 74252-25-8) is a well-known nonsteroidal anti-inflammatory drug (NSAID) derivative, widely recognized for its potent anti-inflammatory, analgesic, and antipyretic properties. As the sodium salt form of indomethacin, this compound offers enhanced solubility in aqueous solutions, making it a preferred choice for pharmaceutical formulations. The inclusion of a hydrate moiety further improves its stability and bioavailability, addressing common challenges associated with drug delivery.

The growing interest in indomethacin sodium hydrate is driven by its versatile therapeutic applications, particularly in managing conditions like rheumatoid arthritis, osteoarthritis, and acute gout. Recent studies have also explored its potential in treating other inflammatory disorders, aligning with the increasing global focus on chronic disease management. Researchers and healthcare professionals frequently search for terms such as "indomethacin sodium hydrate solubility", "mechanism of action of indomethacin", and "indomethacin sodium hydrate vs. indomethacin", reflecting the demand for detailed comparative analyses.

From a chemical perspective, CAS No. 74252-25-8 represents a structurally optimized version of indomethacin, featuring a sodium counterion and water molecules in its crystalline lattice. This modification not only enhances its physicochemical properties but also influences its pharmacokinetic profile. The compound's molecular weight, melting point, and spectral data (e.g., NMR, IR) are frequently cited in academic literature, catering to the needs of analytical chemists and formulation scientists.

In the context of current pharmaceutical trends, indomethacin sodium hydrate has garnered attention for its role in drug repurposing research. With the rise of computational drug discovery and AI-driven pharmacology, scientists are investigating its efficacy in novel indications, such as neuroinflammation and cancer-related pain. Searches for "indomethacin sodium hydrate side effects" and "drug interactions with indomethacin" underscore the public's concern about safe usage, prompting manufacturers to develop patient-centric educational resources.

The synthesis and quality control of indomethacin sodium hydrate adhere to strict pharmacopeial standards, ensuring batch-to-batch consistency. Analytical techniques like HPLC and DSC are routinely employed to verify purity, while stability studies assess its performance under various environmental conditions. Such rigorous protocols respond to the industry's emphasis on "pharmaceutical quality assurance" and "regulatory compliance in drug manufacturing"—key topics in regulatory affairs discussions.

Beyond therapeutics, CAS No. 74252-25-8 serves as a valuable reference standard in bioanalytical laboratories. Its well-characterized properties facilitate method development for detecting NSAIDs in biological matrices, supporting pharmacokinetic studies and therapeutic drug monitoring. This utility aligns with the surge in demand for "bioanalytical method validation" protocols and "impurity profiling" techniques in pharmaceutical research.

Environmental and sustainability considerations have also influenced recent discourse around indomethacin sodium hydrate. As green chemistry principles gain traction, researchers are exploring eco-friendly synthesis routes and biodegradable formulations. Queries like "environmental impact of NSAIDs" and "green synthesis of indomethacin derivatives" reflect this shift toward sustainable pharma practices.

In conclusion, indomethacin sodium hydrate (CAS No. 74252-25-8) remains a cornerstone in anti-inflammatory therapy, with evolving applications that bridge traditional medicine and cutting-edge research. Its multifaceted profile—spanning chemistry, pharmacology, and formulation science—ensures its relevance in addressing both current healthcare challenges and future therapeutic innovations.

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